3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-pyrrolidin-3-yloxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O/c11-8-3-6(10(12,13)14)4-16-9(8)17-7-1-2-15-5-7/h3-4,7,15H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTGJJYAPLBTTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine, pyrrolidine, and trifluoromethylating agents.
Formation of Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group is introduced through a nucleophilic substitution reaction, where pyrrolidine reacts with 3-chloropyridine under basic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-3-yloxy group may facilitate binding to these targets, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(pyrrolidin-3-yloxy)pyridine: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.
2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine: Lacks the chloro group, which may influence its reactivity and biological activity.
Uniqueness
3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine is unique due to the presence of both the chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s reactivity, stability, and potential for diverse applications in scientific research.
Biological Activity
3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine is a synthetic organic compound with a unique structure that includes a pyridine ring substituted with chloro and trifluoromethyl groups, along with a pyrrolidine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemicals.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 303.108 g/mol. The presence of both the chloro and trifluoromethyl groups enhances the compound's lipophilicity and biological activity, making it a candidate for various pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.108 g/mol |
| CAS Number | 1417789-61-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity, potentially increasing efficacy against various biological targets. Although specific mechanisms remain under investigation, studies suggest that this compound may modulate significant biological pathways.
Research Findings
Recent studies have demonstrated that this compound exhibits promising biological activities, including:
- Protein Kinase Modulation : It has been shown to interact with protein kinases, which are critical in regulating cellular functions.
- Anticancer Activity : Preliminary data indicate potential cytotoxic effects against several cancer cell lines, suggesting its utility as a lead compound in drug development.
Table 2: Biological Activity Overview
| Activity Type | Observed Effects | References |
|---|---|---|
| Protein Kinase Modulation | Interaction with kinases | |
| Anticancer Activity | Cytotoxic effects on cancer cells |
Case Study 1: Anticancer Potential
In one study, this compound was evaluated for its cytotoxic effects on human leukemia cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent. Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner, highlighting its mechanism of action in cancer therapy.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The study found that the compound effectively reduced enzyme activity, which could be beneficial in treating diseases related to metabolic dysregulation.
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine?
The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, the chlorine atom at the 3-position of pyridine is susceptible to substitution with pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Alternatively, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) using boronic acid derivatives can introduce the pyrrolidin-3-yloxy group, as demonstrated for structurally similar 2-arylpyridines . Key challenges include regioselectivity and avoiding side reactions with the trifluoromethyl group.
Q. How can the purity and structure of this compound be validated experimentally?
Characterization typically involves:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and stereochemistry. For example, the trifluoromethyl group shows a distinct ¹⁹F NMR peak near −60 ppm .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₁₀ClF₃N₂O, exact mass 266.04).
- X-ray crystallography : Resolves spatial arrangement of the pyrrolidin-3-yloxy substituent and confirms regiochemistry .
Q. What are the primary reactivity trends of the trifluoromethyl and pyrrolidin-3-yloxy groups?
- Trifluoromethyl (CF₃) : Electron-withdrawing, stabilizes the pyridine ring against electrophilic attack but enhances susceptibility to nucleophilic substitution at the 3-chloro position .
- Pyrrolidin-3-yloxy : The oxygen atom participates in hydrogen bonding, influencing solubility and biological interactions. Steric hindrance from the pyrrolidine ring may limit coupling reactions at adjacent positions .
Advanced Research Questions
Q. How do computational methods predict the compound’s stability and reactivity?
Density functional theory (DFT) calculations can model:
- Thermal stability : Bond dissociation energies (BDEs) for the C–Cl and C–O bonds.
- Electrophilic aromatic substitution (EAS) : Fukui indices identify reactive sites (e.g., C-4 position due to CF₃ and pyrrolidin-3-yloxy directing effects) .
- Solubility : COSMO-RS simulations predict solubility in polar aprotic solvents like DMSO or THF .
Q. What strategies address contradictions in reported reaction yields for similar pyridine derivatives?
Discrepancies in yields (e.g., 70–93% for Suzuki couplings ) arise from:
- Catalyst loading : PdCl(C₃H₅)(dppb) at 2 mol% vs. lower-loading alternatives.
- Purification : Silica gel chromatography (EtOAc/heptane) may lead to losses due to compound polarity. Optimize gradient elution or use alternative methods (e.g., recrystallization).
- Moisture sensitivity : CF₃ groups hydrolyze under acidic conditions; rigorously anhydrous conditions are critical .
Q. How does the compound’s stereoelectronic profile influence its biological activity?
- Hydrogen bonding : The pyrrolidin-3-yloxy oxygen acts as a hydrogen bond acceptor, potentially enhancing binding to enzymes (e.g., kinases) .
- Lipophilicity : LogP calculations (estimated ~2.5) suggest moderate blood-brain barrier permeability, relevant for CNS-targeted drug design .
- Metabolic stability : In vitro microsomal assays (human liver microsomes) assess oxidative degradation of the pyrrolidine ring .
Q. What are the limitations of current catalytic systems for functionalizing this compound?
- CF₃ group stability : Harsh conditions (e.g., strong bases) may cleave the CF₃ moiety. Use mild catalysts like Cu(I) for trifluoromethylation .
- Regioselectivity : Competing substitution at C-2 (pyrrolidin-3-yloxy) vs. C-3 (Cl) requires careful tuning of reaction kinetics (e.g., temperature, solvent polarity) .
Methodological Notes
- Synthetic protocols : Include inert atmosphere (argon) for moisture-sensitive steps .
- Data validation : Cross-reference NMR shifts with structurally analogous compounds (e.g., 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine ).
- Safety : The pyrrolidine ring may form explosive peroxides; store under nitrogen at 2–8°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
